molecular formula C18H22N2O3 B7471506 N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide

N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide

Katalognummer B7471506
Molekulargewicht: 314.4 g/mol
InChI-Schlüssel: PORMYDSXICSFPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide, also known as compound B, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is a derivative of thalidomide, a drug that was once used as a sedative but was later found to cause birth defects. Compound B has been modified to eliminate the teratogenic effects of thalidomide while retaining its anti-inflammatory and immunomodulatory properties.

Wirkmechanismus

The exact mechanism of action of N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to induce the production of anti-inflammatory cytokines such as IL-10. It also inhibits the activation of NF-kappaB, a transcription factor that plays a key role in inflammation and immune response.
Biochemical and physiological effects:
In addition to its anti-inflammatory and immunomodulatory effects, this compound B has been shown to have other biochemical and physiological effects. It has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important in cancer and other diseases. It also has anti-fibrotic effects, which may be useful in the treatment of fibrotic diseases such as pulmonary fibrosis.

Vorteile Und Einschränkungen Für Laborexperimente

Compound B has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects are well-characterized. However, it also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B. One area of interest is its potential use in cancer therapy. It has been shown to have anti-tumor effects in several types of cancer, and further research is needed to determine its effectiveness in vivo. Another area of interest is its potential use in the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. It has been shown to have immunomodulatory effects, which may make it useful in these diseases. Finally, further research is needed to fully understand the mechanism of action of this compound B and to identify any potential side effects or limitations.

Synthesemethoden

The synthesis of N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide B involves several steps, starting with the synthesis of the intermediate this compound, N-(2-bromoethyl)phthalimide. This intermediate is then reacted with N-butylcyclopentanecarboxamide to yield N-butyl-1-(2-phthalimidoethyl)cyclopentane-1-carboxamide. The phthalimide group is then removed by reaction with hydrazine hydrate, followed by cyclization to yield the final product, this compound.

Wissenschaftliche Forschungsanwendungen

Compound B has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammatory bowel disease, and multiple sclerosis. It has been shown to have anti-inflammatory, immunomodulatory, and anti-angiogenic effects, which make it a promising candidate for the treatment of these diseases.

Eigenschaften

IUPAC Name

N-butyl-1-(1,3-dioxoisoindol-2-yl)cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-2-3-12-19-17(23)18(10-6-7-11-18)20-15(21)13-8-4-5-9-14(13)16(20)22/h4-5,8-9H,2-3,6-7,10-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORMYDSXICSFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1(CCCC1)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.